molecular formula C17H25N3O4S B2972788 3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 785792-30-5

3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B2972788
CAS No.: 785792-30-5
M. Wt: 367.46
InChI Key: HHMXSGCIGPVEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid is a synthetic organic compound with the molecular formula C17H25N3O4S and a molecular weight of 367.47 g/mol This compound is characterized by the presence of a benzimidazole ring substituted with a diethylsulfamoyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and sulfonamide group. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(methylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid
  • 3-[5-(ethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid
  • 3-[5-(propylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Uniqueness

3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[5-(diethylsulfamoyl)-1-propylbenzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-4-11-20-15-8-7-13(25(23,24)19(5-2)6-3)12-14(15)18-16(20)9-10-17(21)22/h7-8,12H,4-6,9-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMXSGCIGPVEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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